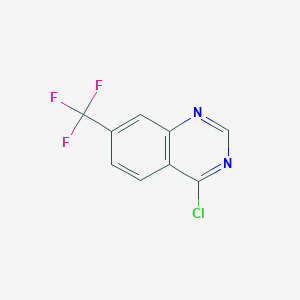
4-Chloro-7-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-7-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds known for their biological activity. The presence of a trifluoromethyl group is a common modification in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as metabolic stability and lipophilicity .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was achieved through substitution reactions and reduction, starting from 4-chloro-7-fluoro-6-nitro-quinazoline . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which was prepared from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and condensation . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines were synthesized from indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a Friedel-Crafts reaction/C-H bond activation methodology .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was elucidated by X-ray analysis, revealing its tricyclic system . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict the molecular structure and spectroscopic properties of similar compounds, providing insights into their electronic structure and potential reactivity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are often utilized to synthesize more complex molecules. The introduction of different substituents, such as the trifluoromethyl group, can significantly alter the reactivity and biological activity of these compounds. For instance, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives involved cyclization and etheration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-7-(trifluoromethyl)quinazoline derivatives are influenced by the presence of substituents on the quinazoline ring. The introduction of a trifluoromethyl group can improve the compound's biological activity and physicochemical properties, such as solubility and stability to light . The hydrogen-bonding capabilities of quinazoline derivatives, as demonstrated by the structures of isomeric compounds with chloro- and nitro-substituted benzoic acids, can also play a significant role in their physical properties and potential for forming crystalline structures .
Scientific Research Applications
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . They belong to the N-containing heterocyclic compounds and have been found to have many therapeutic activities, including anti-cancer , anti-inflammation , anti-bacterial , analgesia , anti-virus , anti-cytotoxin , anti-spasm , anti-tuberculosis , anti-oxidation , anti-malarial , anti-hypertension , anti-obesity , anti-psychotic , anti-diabetes , etc.
For example, quinazoline derivatives have been studied as potential therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Another study reported the synthesis of a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives through a structural optimization strategy . The anticancer activities of these new target compounds against PC3, K562, and HeLa cell lines were evaluated by MTT assay .
-
Antimalarial Activity
-
Antitumor Activity
-
Anticonvulsant Activity
-
Fungicidal Activity
-
Antimicrobial Activity
-
Anti-inflammatory Activity
-
Antidepressant Activity
-
Antitubercular Activity
-
Antiviral Activity
-
Antiprotozoan Activity
-
Diuretic Activity
-
Muscle Relaxant Activity
Safety And Hazards
properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDITTYYNJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510314 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(trifluoromethyl)quinazoline | |
CAS RN |
16499-65-3 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





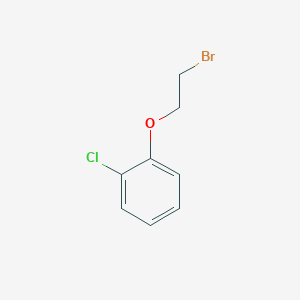

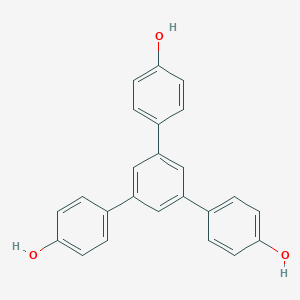
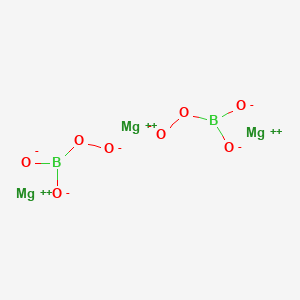


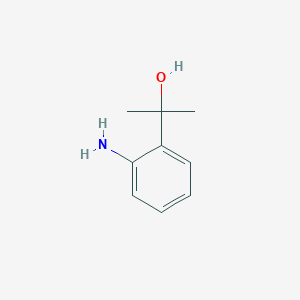
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
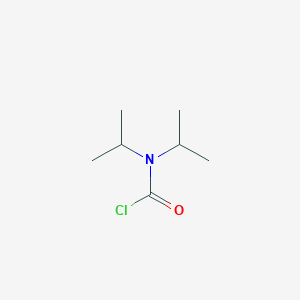
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
